molecular formula C8H11NO2 B1523897 1-Azaspiro[4.4]nonane-2,4-dione CAS No. 1803583-58-5

1-Azaspiro[4.4]nonane-2,4-dione

Cat. No.: B1523897
CAS No.: 1803583-58-5
M. Wt: 153.18 g/mol
InChI Key: KMIONWVQOSNSSZ-UHFFFAOYSA-N
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Description

1-Azaspiro[4.4]nonane-2,4-dione is a versatile small molecule scaffold with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol. This compound features a spirocyclic structure, which makes it a valuable building block in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.4]nonane-2,4-dione can be synthesized through several synthetic routes, including cyclization reactions and multi-step organic synthesis. One common method involves the cyclization of a suitable precursor, such as a diketone, under acidic or basic conditions. The reaction conditions typically require a catalyst, such as a Lewis acid, and may involve heating to promote the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of production method depends on factors such as cost, scalability, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

1-Azaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable scaffold for the development of new drugs, agrochemicals, and materials.

Chemistry: The compound is used as a building block in organic synthesis to create complex molecules with diverse biological activities. Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions. Medicine: this compound and its derivatives are explored for their potential therapeutic effects in treating various diseases. Industry: The compound is utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

1-Azaspiro[4.4]nonane-2,4-dione is compared with other similar compounds, such as 1,3-diazaspiro[4.4]nonane-2,4-dione and 1,6-dioxaspiro[4.4]nonane-2,7-dione. These compounds share the spirocyclic structure but differ in their functional groups and properties. The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its broad applicability in scientific research.

Comparison with Similar Compounds

  • 1,3-Diazaspiro[4.4]nonane-2,4-dione

  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione

This comprehensive overview highlights the importance of 1-azaspiro[44]nonane-2,4-dione in various fields and its potential for future applications

Properties

IUPAC Name

1-azaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-5-7(11)9-8(6)3-1-2-4-8/h1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIONWVQOSNSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-58-5
Record name 1-azaspiro[4.4]nonane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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